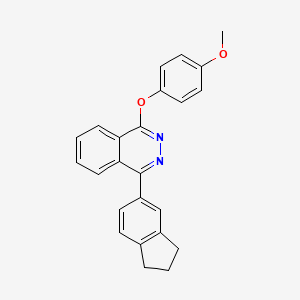

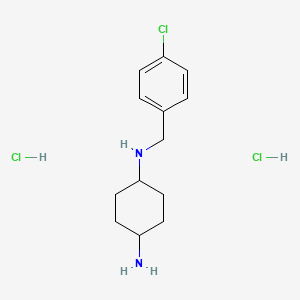

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

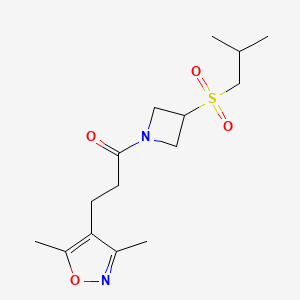

The compound "1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine" is a heterocyclic molecule that appears to be related to a family of compounds with potential biological activity. The structure of this compound suggests that it may interact with biological targets such as DNA, potentially making it of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a one-pot, four-component synthesis method has been developed for the creation of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, which are structurally similar to the compound . This method involves a condensation reaction of phthalhydrazide with various other reagents in the presence of a copper catalyst and an ionic liquid medium. Such synthetic strategies could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 1,4-bis(alkylamino)benzo[g]phthalazine derivatives has been determined, providing insights into the protonation states and crystal packing of these molecules . These studies are crucial for understanding the molecular conformation and electronic properties that may influence the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of phthalazine derivatives has been explored in various studies. Anodic ring-opening reactions of phthalazinone derivatives have been reported, leading to novel methoxylated and cyanated products . Additionally, 1,3-dipolar cycloaddition reactions involving phthalazinium ylides have been used to synthesize tetrahydrospiropyrrolo[2,1-a]phthalazines . These reactions highlight the versatility of phthalazine derivatives in organic synthesis and their potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. The protonation of 1,4-bis(alkylamino)benzo[g]phthalazine at physiological pH suggests that these compounds may have ionizable properties, which can affect their solubility and interaction with biological targets . The synthesis of polymers from phthalazinone derivatives also indicates that these compounds can form high molecular weight materials with significant thermal stability . Understanding these properties is essential for the development of phthalazine-based drugs or materials.

科学的研究の応用

Chemical Synthesis and Compound Development

Phthalazine derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For instance, derivatives like {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione were efficiently synthesized using a one-pot, four-component synthesis method, highlighting the compound's synthetic accessibility and potential for further modification (Torkian et al., 2011). Similarly, triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives were synthesized through a one-pot, four-component condensation reaction, indicating a pattern of multifaceted synthetic pathways for phthalazine derivatives and their potential for diverse chemical applications (Salehi et al., 2012).

Material Science and Polymer Development

In material science, novel heterocyclic polyamides incorporating the phthalazinone moiety have been synthesized, displaying remarkable properties such as excellent thermal stability, solubility, mechanical strength, and electrical resistance. These polyamides, synthesized from novel diacid monomers containing phthalazinone, have potential applications in high-performance materials due to their superior physical properties (Zhang, 2002).

Pharmacological Research and Drug Development

Phthalazine derivatives have also been explored in pharmacological research, particularly in the development of selective inhibitors and compounds with potential therapeutic effects. For instance, a series of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones showed high inhibitory activity towards cAMP-specific phosphodiesterase (PDE4), signifying the compound's potential in developing therapeutic agents (Van der Mey et al., 2001). Furthermore, new phenolic Mannich bases with piperazines displayed cytotoxic/anticancer and CA inhibitory effects, suggesting the compound's utility in designing potential therapeutic agents (Gul et al., 2019).

Antimicrobial and Anticancer Research

Synthetic efforts have led to the creation of various phthalazine derivatives with promising antimicrobial and anticancer activities. For example, 4-benzyl-2H-phthalazine derivatives demonstrated significant antimicrobial activities, indicating the potential of these compounds in addressing bacterial and fungal infections (El-Wahab et al., 2011). Additionally, new analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines exhibited anticancer and antimicrobial activities, further supporting the therapeutic potential of phthalazine derivatives (Kumar et al., 2019).

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-27-19-11-13-20(14-12-19)28-24-22-8-3-2-7-21(22)23(25-26-24)18-10-9-16-5-4-6-17(16)15-18/h2-3,7-15H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEPMKYTRUUCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)